molecular formula C14H12BrN3O6 B11076083 6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11076083
M. Wt: 398.17 g/mol
InChI Key: CRYUKTOYWWHZJZ-ONEGZZNKSA-N
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Description

6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features, including a brominated aromatic ring and a nitropyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4,5-dimethoxybenzaldehyde.

    Knoevenagel Condensation: This intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.

    Cyclization: The nitrile undergoes cyclization with urea under acidic conditions to form the pyrimidine ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds with diverse functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s structural features suggest potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The brominated aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a nitropyrimidine core and a brominated aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C14H12BrN3O6

Molecular Weight

398.17 g/mol

IUPAC Name

6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H12BrN3O6/c1-23-10-6-7(5-8(15)12(10)24-2)3-4-9-11(18(21)22)13(19)17-14(20)16-9/h3-6H,1-2H3,(H2,16,17,19,20)/b4-3+

InChI Key

CRYUKTOYWWHZJZ-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC

Origin of Product

United States

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